molecular formula C18H16BrN3OS B303441 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone

3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone

Cat. No. B303441
M. Wt: 402.3 g/mol
InChI Key: APQZEHDCJKKXNG-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various applications, including medicinal chemistry and biochemistry.

Scientific Research Applications

3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in medicinal chemistry and biochemistry. This compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. It has also been studied for its potential anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to selectively target cancer cells, while leaving healthy cells unharmed. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cell growth and proliferation. It also has antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to have minimal toxicity to healthy cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone. One area of research is the optimization of the synthesis method to improve yields and purity of the compound. Another area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other areas of medicine.

Synthesis Methods

The synthesis method of 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone involves the reaction of 4-bromoaniline, N,N-dimethylformamide, and thiourea in the presence of a catalyst. The resulting compound is then reacted with 4-dimethylaminobenzaldehyde to form the final product. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the compound.

properties

Product Name

3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone

Molecular Formula

C18H16BrN3OS

Molecular Weight

402.3 g/mol

IUPAC Name

(5Z)-3-(4-bromophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H16BrN3OS/c1-21(2)14-7-3-12(4-8-14)11-16-17(23)22(18(24)20-16)15-9-5-13(19)6-10-15/h3-11H,1-2H3,(H,20,24)/b16-11-

InChI Key

APQZEHDCJKKXNG-WJDWOHSUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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